4-Chloro-7-azaindole (CAS 55052-28-3): A Technical Guide for Drug Discovery Professionals
4-Chloro-7-azaindole (CAS 55052-28-3): A Technical Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-7-azaindole, with the CAS number 55052-28-3, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its structural resemblance to purine (B94841) bases allows it to function as a privileged scaffold, particularly in the design of kinase inhibitors.[1] The 7-azaindole (B17877) core can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases, making it a valuable starting point for the development of novel therapeutics, especially in oncology.[2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of 4-Chloro-7-azaindole, with a focus on its role as a precursor to potent kinase inhibitors.
Physicochemical Properties
4-Chloro-7-azaindole is a white to light yellow or brown crystalline powder.[2][3] It is slightly soluble in water.[2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 55052-28-3 | [3][4][5][6][7] |
| Molecular Formula | C₇H₅ClN₂ | [2][3][5][6][7][8] |
| Molecular Weight | 152.58 g/mol | [2][3][5][6][7][8] |
| IUPAC Name | 4-chloro-1H-pyrrolo[2,3-b]pyridine | [8] |
| Melting Point | 176 - 181 °C | [2][3][6][7] |
| Appearance | White to light yellow/brown crystalline powder | [2][3] |
| Solubility | Slightly soluble in water | [2] |
| Purity (by HPLC) | ≥95% - ≥99% | [3][5][6] |
| SMILES | ClC1=C2C(NC=C2)=NC=C1 | [5] |
| InChIKey | HNTZVGMWXCFCTA-UHFFFAOYSA-N | [7] |
| Topological Polar Surface Area (TPSA) | 28.68 Ų | [5] |
| logP | 2.2163 | [5] |
Experimental Protocols
Synthesis of 4-Chloro-7-azaindole
A common and effective method for the synthesis of 4-Chloro-7-azaindole starts from the parent compound, 7-azaindole. The process involves an initial N-oxidation of the pyridine (B92270) nitrogen, followed by a regioselective chlorination.[2]
Procedure:
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N-Oxidation: 7-azaindole is dissolved in a suitable organic solvent such as tetrahydrofuran (B95107) (THF), 1,2-dimethoxyethane, or propylene (B89431) glycol monomethyl ether.[2] An oxidizing agent, typically hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA), is added to the solution.[2][9] The reaction mixture is stirred at a controlled temperature (e.g., 5-15 °C or room temperature) for a period of 2 to 5 hours to yield N-oxide-7-azaindole.[2]
-
Chlorination: The resulting N-oxide is then subjected to chlorination using a chlorinating agent like phosphorus oxychloride (POCl₃).[2][9] The reaction is typically carried out in a solvent such as acetonitrile (B52724).[2] The addition of a catalyst, for instance, diisopropylethylamine (DIPEA), has been shown to improve the yield.[2][9] The reaction mixture is heated, often to reflux at 80-100 °C, for several hours.[9]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and the excess reagents are removed, for example, by distillation under reduced pressure. The residue is then carefully neutralized with a base, such as a sodium hydroxide (B78521) solution, to a pH of approximately 9-10.[9] This causes the product to precipitate out of the solution. The solid 4-Chloro-7-azaindole is collected by filtration, washed with water, and dried. This method can achieve yields of up to 85.6%.[9] Further purification can be achieved by recrystallization from a suitable solvent like methanol (B129727) or ethanol.
Analytical Characterization
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High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reversed-phase HPLC. A common setup would involve a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water or a buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid). Detection is usually performed using a UV detector at a wavelength such as 280 nm.
-
Mass Spectrometry (MS): The molecular weight and identity of the compound can be confirmed by mass spectrometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure of the final product.
Biological Activity and Signaling Pathways
4-Chloro-7-azaindole itself has demonstrated cytotoxic effects against cancer cell lines, including human ovarian carcinoma.[4] Its primary significance in drug discovery, however, lies in its role as a scaffold for the synthesis of potent and selective kinase inhibitors. The 7-azaindole moiety mimics the adenine (B156593) portion of ATP and forms key hydrogen bonds with the kinase hinge region.[2] Derivatives of 4-Chloro-7-azaindole have been investigated as inhibitors of several kinases implicated in cancer.
CDK9 Inhibition and Transcriptional Regulation
Cyclin-dependent kinase 9 (CDK9), in complex with its cyclin T partner, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (Pol II) and negative elongation factors, leading to productive transcription elongation. In many cancers, there is a high dependency on the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., MYC). Inhibition of CDK9 can selectively downregulate these key survival proteins, leading to apoptosis in cancer cells.
References
- 1. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-7-azaindole CAS 55052-28-3|Research Chemical [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. biosynth.com [biosynth.com]
- 5. chemscene.com [chemscene.com]
- 6. 55052-28-3 4-Chloro-7-azaindole AKSci X3065 [aksci.com]
- 7. 4-Chloro-7-azaindole 97 55052-28-3 [sigmaaldrich.com]
- 8. 4-Chloro-1H-pyrrolo[2,3-b]pyridine | C7H5ClN2 | CID 11389493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
